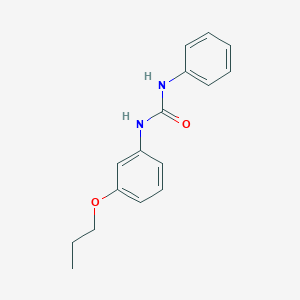![molecular formula C20H24N2O3 B267118 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267118.png)
2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide, also known as IMB-6, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.
作用機序
The mechanism of action of 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in disease development. In cancer research, 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In Alzheimer's disease research, 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to inhibit the formation of beta-amyloid fibrils. In Parkinson's disease research, 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to activate the Nrf2/ARE pathway, which is involved in oxidative stress response.
Biochemical and Physiological Effects
2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to have various biochemical and physiological effects in different disease models. In cancer research, 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to reduce beta-amyloid levels and improve cognitive function in animal models. In Parkinson's disease research, 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to protect dopaminergic neurons from oxidative stress-induced damage and improve motor function in animal models.
実験室実験の利点と制限
One advantage of using 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide in lab experiments is its high purity and stability, which allows for consistent and reproducible results. However, one limitation is the lack of in vivo studies, which limits the understanding of its potential therapeutic applications in humans.
将来の方向性
There are several future directions for research on 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide. One direction is to further investigate its potential therapeutic applications in different diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, in vivo studies are needed to determine its safety and efficacy in humans.
合成法
The synthesis of 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide involves a multistep process that begins with the reaction of 4-isopropylbenzoic acid with thionyl chloride to form 4-isopropylbenzoyl chloride. The resulting compound is then reacted with 2-methoxyethylamine to form the final product, 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide. This synthesis method has been optimized to produce high yields of pure 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide.
科学的研究の応用
2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to inhibit the aggregation of beta-amyloid, a protein associated with the development of Alzheimer's disease. In Parkinson's disease research, 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
特性
製品名 |
2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide |
|---|---|
分子式 |
C20H24N2O3 |
分子量 |
340.4 g/mol |
IUPAC名 |
N-(2-methoxyethyl)-2-[(4-propan-2-ylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C20H24N2O3/c1-14(2)15-8-10-16(11-9-15)19(23)22-18-7-5-4-6-17(18)20(24)21-12-13-25-3/h4-11,14H,12-13H2,1-3H3,(H,21,24)(H,22,23) |
InChIキー |
HYQKYKMSUQECJP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCOC |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267035.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B267037.png)
![1-[(2,6-dimethylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B267038.png)
![N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B267040.png)
![2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267042.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B267044.png)

![3-ethoxy-N-[3-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B267046.png)
![2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B267050.png)
![2-(3-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267052.png)
![4-{2-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B267053.png)

![4-({[(3-Bromobiphenyl-4-yl)oxy]acetyl}amino)benzamide](/img/structure/B267057.png)
